molecular formula C16H24N2O2 B14957688 N-[3-(hexylamino)-3-oxopropyl]benzamide

N-[3-(hexylamino)-3-oxopropyl]benzamide

Cat. No.: B14957688
M. Wt: 276.37 g/mol
InChI Key: ZTGFMAILNKNIOR-UHFFFAOYSA-N
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Description

N-[3-(hexylamino)-3-oxopropyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a hexylamino and oxopropyl moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hexylamino)-3-oxopropyl]benzamide typically involves the condensation of benzoic acid derivatives with hexylamine and oxopropyl intermediates. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride (ZrCl4), under ultrasonic irradiation . This method is known for its efficiency, mild reaction conditions, and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of recyclable ionic liquids, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(hexylamino)-3-oxopropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(hexylamino)-3-oxopropyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(hexylamino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(hexylamino)-3-oxopropyl]benzamide is unique due to its specific structural features, such as the hexylamino and oxopropyl moieties, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-[3-(hexylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C16H24N2O2/c1-2-3-4-8-12-17-15(19)11-13-18-16(20)14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3,(H,17,19)(H,18,20)

InChI Key

ZTGFMAILNKNIOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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